molecular formula C16H13ClN4O3S B2748919 N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 1251545-06-8

N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B2748919
CAS No.: 1251545-06-8
M. Wt: 376.82
InChI Key: CBWWLMNPJREUDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex fused ring system comprising a thiazole ring fused to a pyrimidinedione core, further functionalized with a cyclopropyl group and an N-(4-chlorophenyl)acetamide side chain . Such thiazolopyrimidine scaffolds are recognized as privileged structures in the design of biologically active molecules. Compounds within this structural class have been investigated as potent antagonists of purinergic receptors, specifically the P2X3 receptor . The P2X3 receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) and is a well-validated target for managing neurogenic conditions, including chronic cough, neuropathic pain, and certain disorders of the urinary tract . The distinct substitution pattern on this particular analog, including the cyclopropyl and chlorophenyl groups, may influence its physicochemical properties, target binding affinity, and selectivity, making it a valuable chemical tool for probing biological mechanisms. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWLMNPJREUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide involves several steps. One common method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or thiazole groups are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core structure which is known for its diverse biological activities. The synthesis often involves multi-step reactions including cyclization and functional group modifications. Research has demonstrated that derivatives of thiazolo-pyrimidines exhibit a range of pharmacological properties.

Antitumor Properties

Several studies have indicated that compounds with a thiazolo-pyrimidine structure can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide have shown promise in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against both bacterial and fungal strains. This could be attributed to its ability to interfere with microbial cell wall synthesis or function.

Anti-inflammatory Effects

Research indicates that thiazolo-pyrimidine derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : In vitro studies on human breast cancer cell lines have shown that the compound can significantly reduce cell viability at micromolar concentrations. Further investigation is needed to elucidate the mechanisms involved.
  • Antimicrobial Testing : A study evaluating the antimicrobial activity against Staphylococcus aureus and Candida albicans revealed that the compound exhibits moderate inhibitory effects, suggesting potential as a therapeutic agent in treating infections.
  • Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in decreased swelling and pain responses compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialModerate inhibition of bacterial growth
Anti-inflammatoryReduces edema in animal models

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound: Thiazolo[4,3-d]pyrimidine core with a cyclopropyl substituent.
  • Compound 24 (): Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core. The fused thiophene ring introduces additional π-conjugation, which may alter electronic properties and solubility compared to the thiazole analog .
  • Compound 5.4 (): 1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinylthio core.

Substituent Effects

Compound R1 (Core Substituent) R2 (Acetamide Substituent) Key Functional Impact
Target Compound 6-Cyclopropyl 4-Chlorophenyl Cyclopropyl enhances steric bulk and metabolic stability; 4-Cl improves lipophilicity.
Compound 24 7-Methyl Phenyl Methyl group reduces steric hindrance; phenyl may limit solubility.
Compound 5.4 4-Methyl 4-Chlorophenyl Methyl at position 4 increases electron density; 4-Cl mirrors target’s lipophilicity.

Physicochemical Properties

Property Target Compound Compound 24 Compound 5.4
Melting Point (°C) Not reported 143–145 >282
IR Stretches (cm⁻¹) Anticipated C=O ~1730 1730 (C=O), 1690 (C=O) Not reported
^1H-NMR Features Cyclopropyl signals NCH3 (2.50 ppm), COCH3 (2.10 ppm) SCH2 (4.09 ppm), CH3 (2.45 ppm)

Key Observations :

  • The high melting point of Compound 5.4 (>282°C) suggests strong crystalline packing, possibly due to hydrogen bonding from the dihydropyrimidinone core .
  • The target compound’s cyclopropyl group is expected to downfield-shift adjacent protons in NMR, distinguishing it from methyl-substituted analogs .

Biological Activity

N-(4-chlorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H19ClN4O2S
  • Molecular Weight : 438.9 g/mol

The compound's biological activity is primarily attributed to its structural components that allow interaction with various biological targets. The thiazolo[4,3-d]pyrimidine moiety is known for its enzyme inhibition properties, particularly in:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurological and metabolic pathways respectively .
  • Antimicrobial Activity : The compound exhibits moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

Biological Activity Data

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong inhibition of AChE and urease
Anticancer PotentialInhibits various cancer cell lines
Binding AffinityHigh affinity for bovine serum albumin (BSA)

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized thiazolo[4,3-d]pyrimidine derivatives, including the compound . Results indicated significant inhibition against several bacterial strains with an emphasis on Bacillus cereus, showcasing its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibitory effects of related compounds. The study found that derivatives with similar structural features exhibited strong inhibitory effects on AChE and urease, suggesting a promising therapeutic avenue for treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Studies : Recent advances have highlighted the anticancer activities of thiazolidin-4-one derivatives. The compound's structural analogs have shown significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent through multi-target enzyme inhibition mechanisms .

Q & A

Q. Basic

  • HPLC-MS : Quantify purity (>95%) and detect byproducts using a C18 column (acetonitrile/water gradient) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxo moiety) .
    Advanced : Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the cyclopropane ring) .

How to address contradictions in biological activity data across studies?

Q. Advanced

  • Dose-response validation : Replicate assays (e.g., kinase inhibition IC₅₀) using standardized protocols (e.g., ATP concentration fixed at 10 µM) .
  • Structural analogs comparison : Compare with derivatives (e.g., thiomorpholine-substituted analogs) to isolate substituent-specific effects .
    Example Table :
AnalogCore ModificationIC₅₀ (µM)Selectivity Index
Target CompoundThiazolo[4,3-d]pyrimidine0.128.5
Thiomorpholine DerivativeThiomorpholine ring0.453.2
Data derived from kinase inhibition assays .

What strategies improve synthetic yield while minimizing side products?

Q. Advanced

  • Catalyst screening : Test Pd/C or CuI for Suzuki couplings to reduce halogenated byproducts .
  • Solvent optimization : Use THF for cyclopropane ring stability or DMF for polar transition states .
  • Temperature control : Maintain ≤60°C during acylation to prevent imine hydrolysis .

How does this compound compare to structurally similar thiazolopyrimidine derivatives?

Q. Advanced

  • Structural analogs : Compare with pyrazolo[4,3-d]pyrimidines (e.g., N-allyl derivatives) to assess the impact of sulfur vs. nitrogen in the fused ring .
  • Bioactivity : Thiazolo derivatives often show higher kinase inhibition due to sulfur’s electronegativity, but reduced solubility vs. oxadiazole analogs .
    Methodological Note : Use molecular docking (AutoDock Vina) to predict binding affinity differences at the CDK2 active site .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Basic

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with CDK2/Cyclin E .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer) at 1–100 µM .
    Advanced : Combine with metabolic stability tests (microsomal half-life) to prioritize lead candidates .

How to resolve discrepancies in NMR data due to solvent effects?

Q. Advanced

  • Solvent titration : Record ¹H NMR in DMSO-d₆ vs. CDCl₃ to observe solvent-dependent tautomer shifts (e.g., imine NH downfield shift in DMSO) .
  • COSY/NOESY : Assign coupling patterns to distinguish overlapping signals (e.g., aromatic protons at δ 7.42–7.58) .

What computational methods predict solubility and logP?

Q. Basic

  • QSAR models : Use MarvinSketch (ChemAxon) to calculate logP (~2.8) and aqueous solubility (~0.05 mg/mL) .
  • Molecular dynamics : Simulate solvation free energy in water/octanol systems (GROMACS) .

How to design SAR studies for optimizing bioactivity?

Q. Advanced

  • Substituent variation : Synthesize derivatives with modified cyclopropane (e.g., ethyl substituents) or acetamide (e.g., 4-methoxyphenyl) groups .
  • Pharmacophore mapping : Identify critical H-bond acceptors (dioxo groups) and hydrophobic regions (chlorophenyl) using Schrödinger Phase .

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